molecular formula C17H15N5OS B2538699 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide CAS No. 1351661-64-7

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B2538699
CAS No.: 1351661-64-7
M. Wt: 337.4
InChI Key: JVPWFNREJQEVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates both a benzothiazole and an indazole moiety, which are privileged scaffolds known for their diverse biological activities. Compounds featuring these heterocycles are frequently investigated as potential modulators of various enzymatic pathways and cellular receptors. Based on the established profiles of similar structures, this compound is a candidate for research into neurological targets. Benzo[d]thiazole derivatives have been designed and studied as potent neuronal nitric oxide synthase (nNOS) inhibitors, showing neuroprotective effects in preclinical models of Parkinson's disease . Furthermore, molecular frameworks combining indazoles and benzothiazoles have been patented for their activity on nicotinic acetylcholine receptors, indicating potential applicability in the study of neurodegenerative and cognitive disorders . Researchers are encouraged to explore its potential mechanism of action, which may involve enzyme inhibition or receptor interaction, in specific experimental models. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary characterization and bioactivity assays to validate the properties of this compound for their specific applications.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-22(17-20-13-4-2-3-5-15(13)24-17)10-16(23)19-12-7-6-11-9-18-21-14(11)8-12/h2-9H,10H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPWFNREJQEVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]thiazole Formation via Heterocyclization

The benzo[d]thiazole core is synthesized through cyclocondensation of 2-aminothiophenol with α-cyanoacetamide derivatives. In a representative protocol, 2-cyano-N-(1H-indazol-6-yl)acetamide reacts with 2-aminothiophenol in ethanol under reflux, facilitating nucleophilic attack at the nitrile carbon to form the thiazole ring. Critical parameters include:

  • Solvent selection : Ethanol or DMF for optimal solubility and reaction kinetics.
  • Temperature : Reflux conditions (78–100°C) to drive cyclization.
  • Catalysts : Acidic or basic conditions (e.g., p-toluenesulfonic acid) accelerate ring closure.

The reaction progress is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) confirms the benzothiazole structure through characteristic singlet signals for CH2 protons (δ 3.78–4.14 ppm) and NH groups (δ 10.44–10.78 ppm).

Acetamide Coupling to Indazole

Carbodiimide-Mediated Amide Bond Formation

The N-(1H-indazol-6-yl)acetamide moiety is conjugated via carbodiimide chemistry:

  • Activation : 2-(Benzo[d]thiazol-2-yl(methyl)amino)acetic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to generate an active ester.
  • Coupling : Addition of 1H-indazol-6-amine at 0–5°C prevents epimerization, with stirring for 12–24 hours.

Yields range from 65% to 85%, contingent on stoichiometric ratios and solvent polarity. Infrared (IR) spectroscopy validates amide formation via carbonyl stretches at νmax ≈ 1650–1670 cm⁻¹.

Microwave-Assisted Optimization

Microwave irradiation (100–150°C, 20–30 minutes) in dimethylacetamide (DMAc) enhances reaction efficiency, reducing side products like N-acylurea. This approach elevates yields to 90% while conserving reagents.

Structural Elucidation and Computational Validation

Spectroscopic Characterization

  • 1H NMR : Key signals include:
    • Indazole NH: δ 10.2–10.5 ppm (singlet).
    • Benzothiazole aromatic protons: δ 7.2–8.3 ppm (multiplet).
    • Acetamide CH2: δ 4.0–4.2 ppm (singlet).
  • 13C NMR : Carbonyl carbons appear at δ 168–170 ppm, with benzothiazole C2 at δ 155–160 ppm.

Density Functional Theory (DFT) Analysis

Geometrical optimization using B3LYP/6-311++G(d,p) basis set corroborates the planar benzothiazole-indazole conformation. Molecular orbital energies (HOMO-LUMO gap ≈ 4.5 eV) suggest stability and charge transfer efficacy.

Physicochemical and Pharmacokinetic Profiling

ADME Properties

SwissADME predictions indicate:

  • LogP : 2.8–3.1 (optimal for membrane permeability).
  • Water solubility : −4.2 (moderate, suitable for oral administration).
  • Drug-likeness : Compliance with Lipinski’s rule (MW < 500, HBD < 5).

Toxicity Risk Assessment

Osiris Property Explorer flags low mutagenic (risk score: 0.2) and irritant (risk score: 0.3) potentials, affirming developmental viability.

Biological Activity Correlations

While the primary focus is synthesis, preliminary antibacterial data for analogous compounds reveal structure-activity relationships (SAR):

  • Electron-withdrawing groups (e.g., 4-Cl on acetamide) enhance dihydrofolate reductase (DHFR) inhibition (IC50 = 3.796 µM vs. 8.706 µM for trimethoprim).
  • Benzothiazole-pyridone hybrids exhibit MIC values of 31.25–250 µg/mL against Gram-negative pathogens.

Chemical Reactions Analysis

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Chloroacetamide formation2-Chloroacetyl chloride, NaOAc, H₂O75–85%
Amidation(Benzo[d]thiazol-2-yl)methanamine, DMF, NaOMe60–70%
Ru-catalyzed C–N bond[Ru(p-cymene)Cl₂]₂, AgSbF₆, DCE, 80°C50–79%

Benzo[d]thiazole Moiety

  • Undergoes Ru-catalyzed regioselective C–H amidation with acyl azides, forming ortho-amidated products under mild conditions (DCE, 80°C) .

  • Functional group tolerance includes halides (-Cl, -Br), electron-withdrawing (-NO₂), and electron-donating (-OCH₃) groups .

Indazole-Acetamide Core

  • The acetamide group participates in nucleophilic substitutions with amines or thiols.

  • The indazole NH group may act as a hydrogen-bond donor in coordination chemistry or biological interactions.

Ru(II)-Catalyzed C–N Bond Formation

A study demonstrated the use of [Ru(p-cymene)Cl₂]₂ (10 mol%) and AgSbF₆ (20 mol%) in DCE to achieve ortho-amidation of 2-arylbenzo[d]thiazoles. Key findings include:

  • Mechanism : C–H activation at the ortho position of the benzo[d]thiazole ring, followed by insertion of the acyl azide .

  • Byproduct : Only molecular nitrogen (N₂) is released, making the process environmentally benign .

Table 2: Substrate Scope and Yields

Substrate (R Group)Product Yield
4-OCH₃79%
3-CF₃73%
4-NO₂Trace

Stability and Degradation

  • Thermal stability : Stable under reflux conditions in polar aprotic solvents (DMF, DCE) .

  • Acid/Base sensitivity : The acetamide bond hydrolyzes under strong acidic (HCl) or basic (NaOH) conditions, yielding 1H-indazol-6-amine and benzo[d]thiazole derivatives .

Analytical Characterization

  • IR spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N–H stretch) confirm acetamide formation .

  • ¹H NMR : Signals at δ 3.85–4.35 ppm (methylene groups) and δ 6.40–8.09 ppm (aromatic protons) .

Scientific Research Applications

Anticancer Activity

The anticancer properties of compounds similar to 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide have been extensively studied.

Key Findings:

  • Certain benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, a study demonstrated that a derivative of benzothiazole combined with doxorubicin showed enhanced cytotoxicity in these cell lines .
  • Molecular docking studies indicated that these compounds interact effectively with target proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHepG-25.0Apoptosis induction
Compound BMCF-73.2Inhibition of cell cycle progression
Compound CA4314.8Disruption of metabolic pathways

Antimicrobial Properties

The antimicrobial efficacy of the compound has also been evaluated, particularly against various strains of bacteria.

Key Findings:

  • A series of derivatives were synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. One notable derivative demonstrated broad-spectrum activity with an IC50 value of 7.05 µM against Mycobacterium tuberculosis .
  • The structural modifications in the benzothiazole moiety were found to significantly influence the antimicrobial potency, highlighting the importance of chemical structure in drug design .

Table 2: Antimicrobial Activity of Synthesized Derivatives

Compound NameBacteria TestedIC50 (µM)Type
Compound DStaphylococcus aureus10.0Gram-positive
Compound EEscherichia coli15.0Gram-negative
Compound FMycobacterium tuberculosis7.05Mycobacterial

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor, particularly for acetylcholinesterase (AChE), has been explored in the context of neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • Compounds derived from benzothiazole have shown promising AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM. This suggests their potential utility in treating cognitive decline associated with Alzheimer's disease .
  • Molecular dynamics simulations revealed stable interactions between these compounds and the AChE active site, indicating a favorable binding profile that could be exploited for therapeutic development .

Table 3: AChE Inhibitory Activity

Compound NameIC50 (µM)Binding Affinity (kcal/mol)
Compound G2.7-9.5
Compound H5.0-8.8
Compound I4.3-9.0

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA .

Comparison with Similar Compounds

Key Differences :

  • Linker Groups: The target compound employs a methylamino bridge, whereas analogs use sulfanyl (e.g., ), piperazine (e.g., ), or thioether linkages. These variations influence solubility and conformational flexibility.
  • Substituents: The indazole group in the target compound contrasts with pyridyl (), arylpiperazine (), or thiazolidinone () substituents in analogs. Indazole’s aromatic nitrogen atoms may enhance hydrogen-bonding interactions in biological targets compared to pyridyl or phenyl groups.

Implications for Target Compound :

  • The use of Q catalyst (as in ) may enhance enantiomeric purity if stereocenters are present.

Physicochemical Properties

Melting points and stereochemical purity vary significantly among analogs:

Compound Melting Point (°C) Stereochemical Purity (HPLC) Reference
(+) Dibenzyl malonate (5hc) 125–127 >99.0%
Dimethyl malonate (5ir) 78–80 80.0%
N-(6-Chlorobenzo[d]thiazol-2-yl)-3a 225–226 Not reported
Compound 7i 161–163 Not reported

Analysis :

  • Higher melting points (e.g., 225–226°C ) correlate with rigid aromatic systems (e.g., arylpiperazine), suggesting the target compound’s indazole group may similarly elevate its melting point.

Biological Activity

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide is part of a broader class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticonvulsant, and potential anticancer properties, supported by various research findings.

Synthesis and Structural Characteristics

The synthesis of benzothiazole derivatives typically involves multi-step reactions. For instance, the synthesis of related compounds often includes the reaction of 2-aminothiophenol with aldehydes under controlled conditions to produce the benzothiazole core. The structural characteristics can be elucidated using techniques such as NMR and X-ray crystallography.

1. Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:

CompoundMIC (µg/mL)Target Organism
2a0.125E. coli
2b3.125S. aureus
2c4P. aeruginosa

These results indicate that modifications to the benzothiazole structure can significantly enhance antimicrobial efficacy .

2. Anticonvulsant Activity

The anticonvulsant potential of benzothiazole derivatives has been evaluated in animal models using the maximal electroshock seizure (MES) test and pentylenetetrazole test. The compound exhibited promising results:

CompoundED50 (mg/kg)Protective Index
5b15.420.7
5q18.634.9

These values suggest that the compound may be more effective than standard anticonvulsants like phenytoin and carbamazepine, which have ED50 values of 6.9 mg/kg and 8.1 mg/kg, respectively .

3. Anticancer Activity

The anticancer properties of benzothiazole derivatives have also been investigated, with several studies reporting cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of key enzymes or pathways critical for cancer cell proliferation.

In a docking study conducted on COX-2 enzyme inhibitors, it was found that certain benzothiazole derivatives could effectively inhibit COX-2 activity, which is implicated in cancer progression:

CompoundIC50 (µM)Target Enzyme
Benzothiazole A10COX-2
Benzothiazole B15COX-2

These findings highlight the potential of these compounds as therapeutic agents in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide?

Methodological Answer: The synthesis of benzothiazole-acetamide derivatives typically involves coupling reactions between benzothiazole amines and activated acylating agents. For example:

  • Route 1 (Analogous to ) : React 6-methoxy-1,3-benzothiazol-2-amine with 1-adamantylacetyl imidazole in CHCl₃ under reflux (6 hours, 22% yield). Crystallization from ethanol yields pure product.
  • Route 2 (Analogous to ) : Use nucleophilic substitution or condensation with thiol-containing intermediates (e.g., 2-aminothiazole derivatives), achieving ~56% yield via reflux in acetic acid.

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)PurityKey Techniques for Validation
Acylation ()CHCl₃, reflux, 6 hours22>95%¹H NMR, IR, X-ray diffraction
Thiazole Condensation ()Acetic acid, reflux, 3–5 hours56.8>95%FT-IR, Elemental Analysis

Recommendation: Optimize solvent polarity (e.g., DMF for better solubility) and use catalytic bases (e.g., NaOAc) to enhance reaction efficiency.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray Crystallography () : Resolves molecular conformation and intermolecular interactions (e.g., H-bonded dimers, S⋯S contacts). For example, the dihedral angle between benzothiazole and acetamide moieties was −96.5°–−100.3°, critical for assessing planarity.
  • Spectroscopy :
    • ¹H NMR () : Key signals include δ 7.73 (aromatic protons) and δ 3.76 (methoxy group).
    • FT-IR () : Peaks at 1668 cm⁻¹ (C=O stretch) and 1267 cm⁻¹ (C–N stretch) confirm acetamide formation.
  • Elemental Analysis () : Validate stoichiometry (e.g., C: 67.38%, H: 6.79%).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for benzothiazole-indazol hybrids?

Methodological Answer: Contradictions in biological data (e.g., varying IC₅₀ values) may arise from:

  • Structural Variants : Substituents on benzothiazole (e.g., methoxy vs. nitro groups) alter target binding .
  • Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration).

Q. Approach :

Dose-Response Validation : Use standardized assays (e.g., MTT for cytotoxicity) across multiple replicates.

SAR Studies : Synthesize analogs (e.g., replacing indazol with pyridinyl) to isolate pharmacophores .

Computational Docking : Model interactions with targets (e.g., kinase domains) to predict binding affinities.

Q. What experimental design principles apply to in vivo studies of this compound’s pharmacokinetics?

Methodological Answer: Adopt a split-plot design ( ) to assess variables like dosage, administration route, and timepoints:

  • Primary Variables : Bioavailability (plasma concentration via HPLC), half-life.
  • Control Groups : Vehicle-only and reference drugs (e.g., cisplatin for anticancer studies).
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in organs (liver, kidneys).

Q. Table 2: In Vivo Study Parameters

ParameterMethodKey Metrics
BioavailabilityHPLC-MSCₘₐₓ, Tₘₐₓ, AUC₀–₂₄
ToxicityHistopathology, ALT/AST levelsOrgan damage indicators
MetabolismCYP450 enzyme assaysMetabolite identification

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

Methodological Answer: Follow Project INCHEMBIOL guidelines ( ) for long-term environmental assessment:

Abiotic Stability : Test hydrolysis/photolysis in water (pH 4–9, UV light).

Biotic Degradation : Use soil microcosms to measure degradation rates (GC-MS analysis).

Bioaccumulation : Expose model organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor).

Q. Key Metrics :

  • Persistence : Half-life in soil/water.
  • Ecotoxicity : LC₅₀ for aquatic species.

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

Methodological Answer: Low crystallinity may stem from flexible adamantyl/indazol groups. Mitigation strategies:

  • Co-crystallization : Use small-molecule co-formers (e.g., succinic acid) to stabilize packing .
  • Cryo-Crystallography : Collect data at 100 K to reduce thermal motion.
  • Alternative Techniques : If single crystals fail, employ powder XRD with Rietveld refinement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.